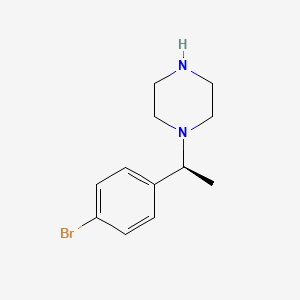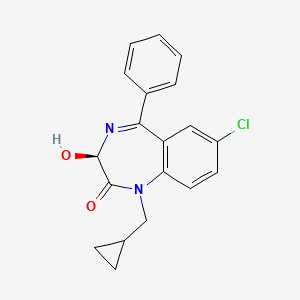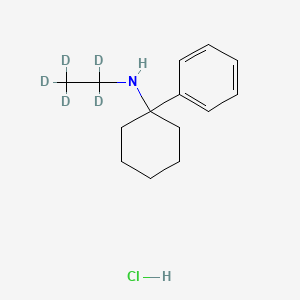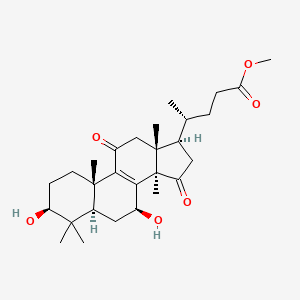
Methyl Lucidenate N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Me lucidenate N: is a natural compound belonging to the class of triterpenoids, specifically lanostanoids. It is derived from the fungus Ganoderma lucidumThis compound has garnered attention due to its potential therapeutic properties, including anticancer and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Me lucidenate N involves the esterification of lucidenic acid N. The process typically includes the use of methanol and an acid catalyst to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of Me lucidenate N is primarily based on extraction from Ganoderma lucidum. The fungus is cultivated under controlled conditions, and the compound is extracted using solvents such as ethanol. The extract is then purified through various chromatographic techniques to isolate Me lucidenate N .
Analyse Des Réactions Chimiques
Types of Reactions: Me lucidenate N undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
Me lucidenate N has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its role in inhibiting lipid droplet formation and adipocyte differentiation.
Mécanisme D'action
The mechanism of action of Me lucidenate N involves multiple pathways:
Anticancer Effects: Induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Targets include sterol regulatory element-binding protein-1c, fatty acid synthase, and acetyl-CoA carboxylase.
Comparaison Avec Des Composés Similaires
Me lucidenate N is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Lucidenic Acid N: Another triterpenoid from Ganoderma lucidum with similar anticancer properties.
Methyl Lucidenate E2: Known for its role in inhibiting adipocyte differentiation.
Methyl Lucidenate F: Exhibits tyrosinase inhibitory activity, making it a potential candidate for skin-whitening agents.
Propriétés
Formule moléculaire |
C28H42O6 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19-20,29,31H,8-14H2,1-7H3/t15-,16-,17+,19+,20+,26+,27-,28+/m1/s1 |
Clé InChI |
IURJGJVSAQSDJJ-MDNRWGJGSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


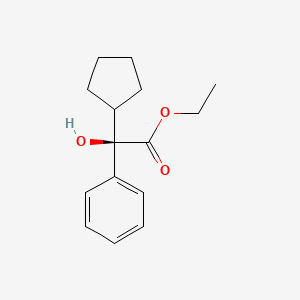
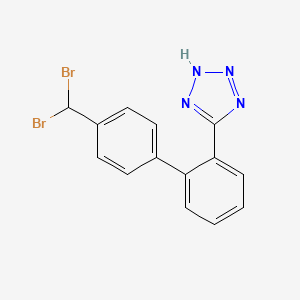
amine](/img/structure/B13444028.png)
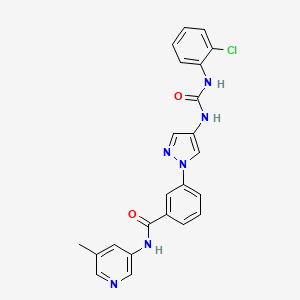
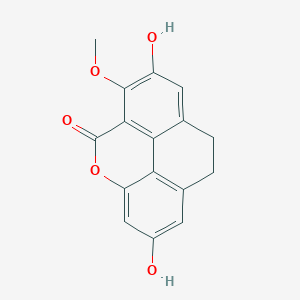
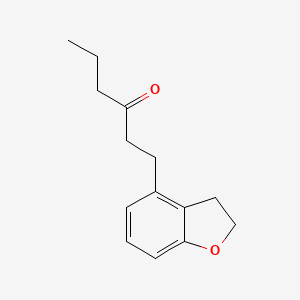
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
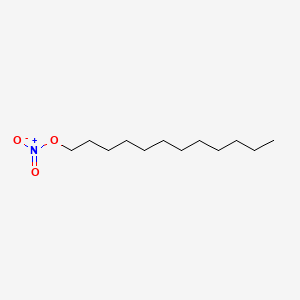

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

